molecular formula C22H13FN2O2S B3630671 13-(4-Fluorophenyl)-11-phenyl-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-4,6-dione

13-(4-Fluorophenyl)-11-phenyl-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-4,6-dione

Cat. No.: B3630671
M. Wt: 388.4 g/mol
InChI Key: PTTJXXYRXNBGJI-UHFFFAOYSA-N
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Description

13-(4-Fluorophenyl)-11-phenyl-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-4,6-dione is a complex organic compound characterized by its unique tricyclic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. Its structure includes a fluorophenyl group, a phenyl group, and a diazatricyclic core, which contribute to its diverse chemical properties and reactivity.

Preparation Methods

The synthesis of 13-(4-Fluorophenyl)-11-phenyl-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-4,6-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Diazatricyclic Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the tricyclic core.

    Introduction of the Fluorophenyl and Phenyl Groups: These groups are introduced through substitution reactions, often using reagents like fluorobenzene and phenylboronic acid.

    Final Cyclization and Purification: The final product is obtained through further cyclization and purification steps, such as recrystallization or chromatography.

Industrial production methods may involve optimizing these steps for higher yields and scalability, often using automated synthesis equipment and advanced purification techniques.

Chemical Reactions Analysis

13-(4-Fluorophenyl)-11-phenyl-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-4,6-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl and phenyl groups, using reagents like halogens or organometallic compounds.

Common reagents and conditions used in these reactions include organic solvents (e.g., toluene, dichloromethane), catalysts (e.g., palladium, platinum), and controlled temperatures (e.g., room temperature to reflux conditions). Major products formed from these reactions include various substituted and functionalized derivatives of the original compound.

Scientific Research Applications

13-(4-Fluorophenyl)-11-phenyl-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-4,6-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 13-(4-Fluorophenyl)-11-phenyl-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-4,6-dione involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory activity is believed to be mediated through the inhibition of pro-inflammatory enzymes and cytokines . The compound may also interact with cellular receptors and signaling pathways, modulating various biological responses.

Comparison with Similar Compounds

Similar compounds to 13-(4-Fluorophenyl)-11-phenyl-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-4,6-dione include:

The uniqueness of this compound lies in its specific substitution pattern and the presence of both fluorophenyl and phenyl groups, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

13-(4-fluorophenyl)-11-phenyl-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13FN2O2S/c23-14-8-6-12(7-9-14)15-10-16(13-4-2-1-3-5-13)24-22-19(15)20-21(28-22)17(26)11-18(27)25-20/h1-10H,11H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTTJXXYRXNBGJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)C2=C(C3=C(S2)N=C(C=C3C4=CC=C(C=C4)F)C5=CC=CC=C5)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
13-(4-Fluorophenyl)-11-phenyl-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-4,6-dione
Reactant of Route 2
Reactant of Route 2
13-(4-Fluorophenyl)-11-phenyl-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-4,6-dione
Reactant of Route 3
13-(4-Fluorophenyl)-11-phenyl-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-4,6-dione
Reactant of Route 4
Reactant of Route 4
13-(4-Fluorophenyl)-11-phenyl-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-4,6-dione
Reactant of Route 5
Reactant of Route 5
13-(4-Fluorophenyl)-11-phenyl-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-4,6-dione
Reactant of Route 6
Reactant of Route 6
13-(4-Fluorophenyl)-11-phenyl-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-4,6-dione

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